1,1-Difluoroethanesulfinic acid
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Overview
Description
1,1-Difluoroethanesulfinic acid is an organofluorine compound characterized by the presence of two fluorine atoms attached to an ethane backbone, along with a sulfinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluoroethanesulfinic acid can be synthesized through the sulfonation of 1,1-difluoroethane. One common method involves the reaction of 1,1-difluoroethane with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfinic acid group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonation processes using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoroethanesulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,1-difluoroethanesulfonic acid.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 1,1-Difluoroethanesulfonic acid.
Reduction: 1,1-Difluoroethanethiol or 1,1-difluoroethanesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Difluoroethanesulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 1,1-difluoroethanesulfinic acid involves its reactivity with various molecular targets. The sulfinic acid group can participate in nucleophilic and electrophilic reactions, allowing it to interact with a wide range of substrates. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis .
Comparison with Similar Compounds
1,1-Difluoroethane: A related compound used primarily as a refrigerant and propellant.
1,1-Difluoroethanesulfonic acid: The oxidized form of 1,1-difluoroethanesulfinic acid.
1,1-Difluoroethanethiol: The reduced form of this compound.
Uniqueness: this compound is unique due to its combination of fluorine atoms and a sulfinic acid group, which imparts distinct chemical properties.
Properties
Molecular Formula |
C2H4F2O2S |
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Molecular Weight |
130.12 g/mol |
IUPAC Name |
1,1-difluoroethanesulfinic acid |
InChI |
InChI=1S/C2H4F2O2S/c1-2(3,4)7(5)6/h1H3,(H,5,6) |
InChI Key |
DWROSHCHGYEMGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(F)(F)S(=O)O |
Origin of Product |
United States |
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